molecular formula C10H9FN2O5S B6604283 ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate CAS No. 2416243-33-7

ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate

Cat. No.: B6604283
CAS No.: 2416243-33-7
M. Wt: 288.25 g/mol
InChI Key: ICKNQNALWBQVPF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate is a chemical compound with the molecular formula C10H9FN2O5S and a molecular weight of 288.2523 g/mol This compound is known for its unique structural features, which include an amino group, a cyano group, and a fluorosulfonyl oxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzoic acids, ethyl cyanoacetate, and fluorosulfonyl chloride.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or acetonitrile, along with catalysts such as triethylamine. The reactions are typically carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific steps involved.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Conditions typically involve the use of polar solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Condensation Reactions: Reagents like aldehydes, ketones, and catalysts such as piperidine or pyridine are employed.

Major Products

Scientific Research Applications

Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The fluorosulfonyl oxy group can participate in covalent bonding with nucleophilic sites, leading to the modulation of enzyme activity or receptor function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-5-cyano-2-hydroxybenzoate: Lacks the fluorosulfonyl oxy group, resulting in different chemical reactivity and applications.

    Ethyl 4-amino-5-cyano-2-chlorobenzoate:

    Ethyl 4-amino-5-cyano-2-methoxybenzoate: Features a methoxy group, which alters its solubility and reactivity compared to the fluorosulfonyl oxy derivative.

Uniqueness

Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate stands out due to the presence of the fluorosulfonyl oxy group, which imparts unique chemical properties such as increased electrophilicity and the ability to form strong covalent bonds with nucleophiles. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 4-amino-5-cyano-2-fluorosulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O5S/c1-2-17-10(14)7-3-6(5-12)8(13)4-9(7)18-19(11,15)16/h3-4H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKNQNALWBQVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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